molecular formula C11H7FN4O2 B11056574 5-(5-Fluoro-2-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(5-Fluoro-2-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11056574
M. Wt: 246.20 g/mol
InChI Key: BJUNLSDSLOJVJJ-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an oxadiazole-pyrazine scaffold. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 5-fluoro-2-methoxyphenylhydrazine with appropriate oxadiazole precursors. One common method includes the reaction of 5-fluoro-2-methoxyphenylhydrazine with diaminofurazan in anhydrous ethyl acetate under reflux conditions for 40-60 minutes . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

5-(5-Fluoro-2-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Fluoro-2-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine stands out due to its unique oxadiazole-pyrazine scaffold, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H7FN4O2

Molecular Weight

246.20 g/mol

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C11H7FN4O2/c1-17-9-3-2-6(12)4-7(9)8-5-13-10-11(14-8)16-18-15-10/h2-5H,1H3

InChI Key

BJUNLSDSLOJVJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=NC3=NON=C3N=C2

Origin of Product

United States

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